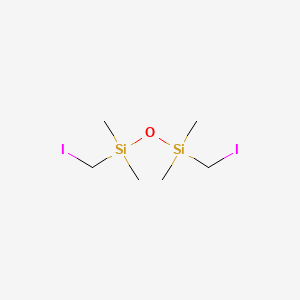

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane

Description

Properties

IUPAC Name |

iodomethyl-[iodomethyl(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16I2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFZKJFGMZOAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CI)O[Si](C)(C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16I2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292580 | |

| Record name | 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2943-69-3 | |

| Record name | NSC83870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane

Executive Summary

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane (CAS 2943-69-3) is a high-value bifunctional organosilicon intermediate. Characterized by its reactive iodomethyl (

This guide provides a validated protocol for its synthesis via the Finkelstein reaction, detailed physicochemical properties, and a roadmap for its application in nucleophilic substitution chemistries.

Chemical Profile & Structural Logic[1]

The utility of this compound lies in the unique reactivity of the iodomethyl group. Unlike chloromethyl silanes, the iodomethyl derivatives possess a weaker

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 2943-69-3 |

| Molecular Formula | |

| Molecular Weight | 414.17 g/mol |

| Appearance | Clear to straw-colored liquid (darkens on light exposure) |

| Precursor | 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (CAS 2362-10-9) |

Validated Synthesis Protocol

Reaction Scheme & Mechanism[2]

The reaction proceeds via a concerted

Figure 1: Mechanistic pathway of the Finkelstein exchange driven by NaCl precipitation.

Experimental Procedure

Safety Note: Iodomethyl silanes are potential alkylating agents and lachrymators. Perform all operations in a fume hood.

Materials:

-

1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (1.0 eq)

-

Sodium Iodide (anhydrous, 2.5 eq)

-

Acetone (Reagent grade, dried over

or molecular sieves) -

Copper turnings (stabilizer)[2]

Step-by-Step Protocol:

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Iodide (2.5 equivalents) in dry acetone (approx. 5 mL per gram of NaI).

-

Addition: Add 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (1.0 equivalent) dropwise to the stirring NaI solution at room temperature.

-

Observation: The solution may turn slightly yellow; a white precipitate (NaCl) will begin to form almost immediately.

-

-

Reaction: Heat the mixture to reflux (

) and maintain for 18–24 hours. Wrap the flask in aluminum foil to exclude light, preventing iodine radical formation. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid NaCl precipitate using a sintered glass funnel or a Celite pad. Wash the filter cake with a small portion of cold acetone.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetone. A viscous, orange/red oil will remain.

-

-

Purification:

-

Dissolve the residue in pentane or hexane (to precipitate any remaining inorganic salts) and filter again if necessary.

-

Remove the hydrocarbon solvent under vacuum.

-

Final Purification: Perform a vacuum distillation. Due to the high molecular weight, a high vacuum (

) is recommended. -

Stabilization: Add activated copper turnings to the receiving flask to stabilize the product against iodine generation.

-

Physicochemical Characterization

Verification of the product is best achieved via NMR spectroscopy. The shift of the methylene protons from the chloro-region to the iodo-region is diagnostic.

NMR Data (Predicted & Literature Analog)

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 0.25 – 0.35 | Singlet (12H) | ||

| 1.95 – 2.20 | Singlet (4H) | ||

| -15.0 to -12.0 | Singlet | ||

| 0.0 – 2.0 | Singlet | ||

| 2.0 – 8.0 | Singlet |

Note: The upfield shift of the methylene carbon in

Physical Properties[1]

-

Density:

(Estimated based on heavy halogen substitution). -

Refractive Index (

): High ( -

Solubility: Soluble in chlorinated solvents (

,

Reactivity & Applications

The 1,3-bis(iodomethyl) functionality transforms this molecule into a potent "linchpin" for constructing complex architectures.

Synthesis of Ionic Liquids & Electrolytes

The iodide groups are excellent leaving groups for quaternization reactions.

-

Reaction: Alkylation of imidazoles, pyridines, or phosphines.

-

Product: Bis-cationic ionic liquids with a siloxane core. These materials exhibit high thermal stability and low glass transition temperatures (

), making them ideal for high-performance electrolytes.

Functional Sorbents (MOFs)

As noted in recent patent literature, this compound is used to introduce amine functionality into Metal-Organic Frameworks (MOFs) for carbon capture.

-

Workflow: React with ethylenediamine

Form 1,3-bis(2-aminoethylaminomethyl)tetramethyldisiloxane

Figure 2: Primary synthetic pathways utilizing the iodomethyl-siloxane scaffold.

Handling and Storage

-

Light Sensitivity: The C-I bond is photolabile. Storage in amber glass or foil-wrapped containers is mandatory.

-

Stabilization: Commercial samples are often stabilized with copper chips to scavenge free iodine.

-

Moisture: While the Si-O-Si bond is relatively stable, the C-I bond can hydrolyze under basic aqueous conditions. Store under inert atmosphere (Nitrogen or Argon) at

.

References

-

Finkelstein Reaction Mechanism & Protocol

-

Organic Syntheses, Coll. Vol. 10, p. 501 (2004); Vol. 81, p. 121 (2005). Link

-

-

Synthesis of Iodomethyl Silanes

-

Mercadante, M. et al. "Finkelstein Reaction of (Chloromethyl)dimethyl(phenyl)silane." ChemSpider Synthetic Pages, 2014. Link

-

-

Application in Ionic Liquids

-

Lawrence Berkeley National Laboratory, "Synthesis of functionalized sulfonium cations from iodosiloxanes." Link

-

-

Application in MOFs and Sorbents

-

European Patent EP 4556112 A2, "Sorbent Compositions, Systems, and Methods," 2025. Link

-

-

Product Data & CAS Verification

-

National Institutes of Health (NIH) PubChem, "1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (Precursor)." Link

-

Sources

reactivity of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane

Executive Summary

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane (Bis-I-TMDS) represents a high-reactivity "activated" variant of the more common bis(chloromethyl) analog.[1] While the chloromethyl derivative is kinetically sluggish toward many nucleophiles, the iodomethyl species serves as a potent bis-electrophile, enabling transformations under mild conditions that preserve sensitive siloxane linkages.

This guide details the molecular architecture, synthesis via Finkelstein activation, and critical workflows for utilizing Bis-I-TMDS in the synthesis of hybrid polymers, cyclic monomers, and surface-active agents.[1]

Part 1: Molecular Architecture & Reactivity Profile[1]

The utility of Bis-I-TMDS stems from the unique electronic interplay between the silicon atom and the

The -Silicon Effect in Nucleophilic Substitution

Unlike

-

Bond Strength: The C-I bond (

50 kcal/mol) is significantly weaker than the C-Cl bond ( -

Steric Access: The long Si-C bonds (1.89 Å) reduce steric congestion around the electrophilic carbon compared to all-carbon analogs, facilitating attack by bulky nucleophiles.[1]

-

Transition State Stabilization: Silicon stabilizes the

transition state via

Comparative Reactivity Data

| Property | Bis(chloromethyl)-TMDS | Bis(iodomethyl)-TMDS | Implication |

| Leaving Group Ability | Moderate (Requires heat/catalyst) | Excellent (Room Temp active) | Iodo- analog allows mild functionalization.[1][2] |

| Solubility | Non-polar organics | Non-polar organics | Compatible with hexane, toluene, DCM.[1] |

| Stability | High (Shelf-stable) | Moderate (Light sensitive) | Protocol: Prepare fresh or store in amber glass over Cu wire.[1] |

| Primary Use | Precursor material | Active intermediate | Use Iodo- form for difficult substitutions (e.g., sterically hindered amines).[1] |

Part 2: Synthetic Workflows & Activation

Because the iodomethyl derivative is less shelf-stable than the chloromethyl analog, the standard industry practice is Finkelstein Activation —either as a discrete step or in situ.

Pathway Visualization: The Activation-Substitution Cascade[1]

Figure 1: The central role of Finkelstein activation in unlocking the reactivity of the disiloxane scaffold.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol to isolate the reagent for subsequent delicate reactions.

Reagents:

-

1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (CAS: 2469-55-8)[1]

-

Sodium Iodide (NaI), anhydrous (1.2 equivalents per Cl)[1]

-

Acetone (Dry, HPLC grade)[1]

Methodology:

-

Setup: Equip a 3-neck round bottom flask with a reflux condenser, N2 inlet, and magnetic stirrer.

-

Solvation: Dissolve NaI (24.0 g, 160 mmol) in dry acetone (150 mL). The solution should be clear.

-

Addition: Add 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (15.0 g, 65 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 12–18 hours.

-

Observation: A white precipitate (NaCl) will form progressively.[1]

-

-

Workup:

-

Purification: The product is a dense, pale yellow liquid. For high purity, vacuum distill (protect from light).[1]

Validation:

-

1H NMR (

): Look for the shift of the

Protocol B: Nucleophilic Substitution with Secondary Amines

This reaction demonstrates the utility of the Iodo-linker for creating diamino-functionalized siloxanes.[1]

Reagents:

-

Bis-I-TMDS (Freshly prepared)[1]

-

Diethylamine (Excess, acts as nucleophile and base)[1]

-

Toluene (Solvent)[1]

Methodology:

-

Dissolve Bis-I-TMDS (10 mmol) in Toluene (20 mL) under Nitrogen.

-

Add Diethylamine (40 mmol) slowly at 0°C.

-

Allow to warm to RT and stir for 4 hours.

-

Note: The Chloro-analog would require heating to >80°C for days; the Iodo-analog reacts rapidly at RT.[1]

-

-

Filter the ammonium iodide salt.

-

Remove volatiles to yield 1,3-Bis(diethylaminomethyl)-1,1,3,3-tetramethyldisiloxane .

Part 4: Advanced Applications (Cyclization)

Bis-I-TMDS is a premier reagent for synthesizing thiasilacycloalkanes —sulfur-containing cyclic siloxanes used in high-refractive-index polymers.[1]

Cyclization Workflow

Figure 2: Synthesis of cyclic thiasiloxanes. High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

Critical Control Point: To prevent linear polymerization, the Bis-I-TMDS solution must be added extremely slowly (via syringe pump) to the sulfide solution, maintaining a low instantaneous concentration of the electrophile.

References

-

Gelest, Inc. Reactive Silicones: Forging New Polymer Links.[1] Gelest Technical Brochure.[1] [1]

-

Brook, M. A. (2000).[1] Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.[1] (Authoritative Text on Silicon Effect).

-

Tacke, R., et al. (1993).[1] Synthesis and Properties of Sila-Drugs. Journal of Organometallic Chemistry. (Discusses bio-isosteres using halomethyl-silanes).

-

PubChem. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (Precursor Data).Link[1]

Sources

physical and chemical properties of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane

An In-depth Technical Guide to 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane: Properties, Reactivity, and Applications

Introduction

This compound is a specialized organosilicon compound of significant interest to researchers in polymer chemistry, materials science, and synthetic organic chemistry. While comprehensive experimental data for this specific molecule is not extensively documented in publicly available literature, its structural relationship to well-characterized analogues like its chloro and bromo derivatives, and its parent compound, 1,1,3,3-tetramethyldisiloxane (TMDSO), allows for a detailed and predictive analysis. This guide provides an in-depth examination of its core physical and chemical properties, anticipated reactivity, and potential applications, grounded in the established chemistry of related siloxane compounds.

The core structure of this molecule is the flexible and thermally stable siloxane (Si-O-Si) backbone, flanked by two reactive iodomethyl functional groups. This bifunctionality makes it a prime candidate for use as a cross-linking agent, a monomer for specialty polymers, and a versatile intermediate for further chemical elaboration. The high reactivity of the carbon-iodine bond, in particular, distinguishes it from other halogenated analogues, suggesting unique potential in nucleophilic substitution reactions and the synthesis of advanced materials.

Molecular Structure

The fundamental structure of this compound consists of a central oxygen atom bonded to two silicon atoms. Each silicon atom is, in turn, bonded to two methyl groups and one iodomethyl group.

Caption: Molecular structure of this compound.

Physical Properties: A Comparative Analysis

| Property | 1,1,3,3-Tetramethyldisiloxane | 1,3-Bis(chloromethyl)tetramethyldisiloxane | 1,3-Bis(bromomethyl)tetramethyldisiloxane | 1,3-Bis(iodomethyl)tetramethyldisiloxane |

| CAS Number | 3277-26-7[1] | 2362-10-9[2][3] | 2351-13-5[4] | 17875-62-4 |

| Molecular Formula | C₄H₁₄OSi₂ | C₆H₁₆Cl₂OSi₂[2][5] | C₆H₁₆Br₂OSi₂[4] | C₆H₁₆I₂OSi₂ |

| Molecular Weight ( g/mol ) | 134.32[1] | 231.27[2][6] | 320.17[4] | 414.17 (Calculated) |

| Appearance | Colorless clear liquid[2] | Colorless clear liquid[2] | Not specified | Expected to be a liquid, possibly with a higher viscosity and yellowish tint due to iodine. |

| Boiling Point (°C) | 70-71[7] | 204[2] | Not specified | Expected to be significantly >204°C due to increased molecular weight and stronger intermolecular forces. |

| Density (g/mL) | 0.76 (at 25°C)[1] | 1.05[2] | Not specified | Expected to be significantly >1.05 g/mL. |

| Refractive Index (n20D) | 1.370[1] | 1.44[2] | Not specified | Expected to be >1.44. |

Expert Insights: The trend is clear: as the halogen's atomic mass increases, so do the molecular weight, boiling point, and density. The substantial jump in boiling point from the parent TMDSO to the dichlorinated analogue (over 130°C) is indicative of the strong influence of the polar C-Cl bonds and increased molecular weight. A similar, if not greater, increase is anticipated for the bromo- and iodo-derivatives. The iodinated compound will be a dense, high-boiling liquid.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by two key features: the stable disiloxane core and the highly reactive iodomethyl groups.

The Disiloxane Backbone

The Si-O-Si linkage is known for its high bond energy and flexibility, which imparts thermal stability and a low glass transition temperature to polymers derived from it. Like other disiloxanes, this backbone is generally stable under neutral conditions but can be susceptible to cleavage under strong acidic or basic conditions.

Reactivity of the Iodomethyl Group

The primary sites of reactivity are the two C-I bonds. The carbon-iodine bond is the weakest of the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I). This makes the iodide ion an excellent leaving group in nucleophilic substitution reactions (S_N2).

Key Reactions and Potential Applications:

-

Nucleophilic Substitution: This compound is an excellent substrate for reaction with a wide range of nucleophiles. This reactivity is the foundation for its use as a cross-linker or building block.

-

With Amines: Reaction with primary or secondary amines will form amino-functionalized siloxanes. Bifunctional amines can be used to create polysiloxane chains or networks.

-

With Alcohols/Phenols: Reaction with alkoxides or phenoxides will yield ether-linked siloxanes.

-

With Thiols: Reaction with thiols will form thioether linkages, which are stable and of interest in biomedical materials.

-

With Carboxylates: Reaction with carboxylate salts will produce ester-functionalized siloxanes.

-

-

Formation of Grignard and Organolithium Reagents: The C-I bond can be converted into a more reactive organometallic species, though this can be complex to control in a bifunctional molecule.

-

Polymer Synthesis: Its bifunctional nature makes it an ideal monomer for polycondensation reactions. For example, reacting it with a diamine or a dithiol would produce novel polysiloxanes with unique properties conferred by the heteroatoms in the polymer backbone.

Caption: Key reaction pathways for 1,3-Bis(iodomethyl)tetramethyldisiloxane.

Experimental Protocols: A Prototypical Nucleophilic Substitution

While a specific protocol for the iodo-compound is not published, the following represents a robust, self-validating methodology for a generic nucleophilic substitution, based on established procedures for related alkyl halides.

Objective: Synthesis of a diamine-linked disiloxane oligomer.

Materials:

-

This compound

-

1,6-Hexanediamine (or other suitable diamine)

-

Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a non-nucleophilic base

-

Argon or Nitrogen gas for inert atmosphere

Methodology:

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet. The glassware must be oven-dried to ensure anhydrous conditions.

-

Reagent Addition:

-

Dissolve 1,6-hexanediamine (1.0 equivalent) and the base (2.2 equivalents of TEA) in the anhydrous solvent under an inert atmosphere.

-

In a separate flask, dissolve this compound (1.05 equivalents) in the solvent.

-

-

Reaction Execution:

-

Slowly add the disiloxane solution to the stirred amine solution at room temperature using a dropping funnel. The slow addition is crucial to favor polymerization over intramolecular cyclization.

-

An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to 50-60°C and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Once complete, cool the reaction mixture to room temperature. Filter off the salt byproduct (e.g., triethylammonium iodide).

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The crude product can be purified by column chromatography on silica gel or by precipitation from a suitable solvent system (e.g., dissolving in dichloromethane and precipitating with hexane).

-

Causality and Trustworthiness:

-

Anhydrous Conditions: Prevents side reactions with water, which can hydrolyze the siloxane or react with the starting materials.

-

Inert Atmosphere: Protects the amine from oxidation at elevated temperatures.

-

Non-nucleophilic Base: The base is required to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid it competing with the amine in the substitution reaction.

-

Slow Addition: Minimizes side reactions and controls the exotherm, ensuring a more controlled polymerization process.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach based on the known hazards of its analogues is mandatory.

-

1,3-Bis(chloromethyl)tetramethyldisiloxane is classified as a skin and serious eye irritant.[6][8]

-

Alkyl iodides are generally considered potent alkylating agents and can be lachrymators.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately.

-

Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., argon) to prevent degradation. Keep the container tightly sealed. The C-I bond can be light-sensitive.

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids.

Conclusion

This compound is a highly promising, albeit under-characterized, bifunctional monomer and cross-linking agent. Its combination of a stable, flexible siloxane core and two highly reactive iodomethyl groups makes it a valuable tool for the synthesis of advanced polymers and functional materials. By understanding the established chemistry of its structural analogues, researchers can confidently design synthetic pathways to harness its potential in creating novel materials for a wide range of applications, from specialty elastomers and coatings to biomedical devices.

References

- Sigma-Aldrich. Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane.

- MilliporeSigma. Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane.

- Local Pharma Guide. 1,3-BIS(IODOMETHYL)TETRAMETHYLDISILOXANE Chemical Properties.

- Gelest, Inc. Product Page: 1,1,3,3-TETRAMETHYLDISILOXANE, 99%.

- Google Patents.

- ChemicalBook.

- Gelest, Inc. Product Page: 1,1,3,3-TETRAMETHYLDISILOXANE, 98%.

-

PubChem. Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl-. [Link]

- TCI Chemicals. Safety Data Sheet: 1,3-Bis(chloromethyl)tetramethyldisiloxane.

- Thermo Fisher Scientific. Safety Data Sheet: 1,3-Bis(chloromethyl)tetramethyldisiloxane.

-

PubChem. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. [Link]

- ChemicalBook. 1,1,3,3-Tetramethyldisiloxane Properties.

Sources

- 1. 1,1,3,3-テトラメチルジシロキサン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,3-Bis(chloromethyl)tetramethyldisiloxane | 2362-10-9 [sigmaaldrich.com]

- 4. Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- | C6H16Br2OSi2 | CID 75372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | C6H16Cl2OSi2 | CID 75385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 1,1,3,3-Tetramethyldisiloxane | 3277-26-7 [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

Technical Guide: Spectroscopic Characterization of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane

Executive Summary

Compound: 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane

CAS: 18151-53-6

Formula:

This technical guide provides a comprehensive spectroscopic profile for this compound. As a bifunctional organosilicon intermediate, this compound serves as a critical electrophilic building block in the synthesis of silacyclobutanes, hybrid organic-inorganic polymers, and surface modifiers.

The guide focuses on distinguishing this iodo-derivative from its commercially ubiquitous precursor, 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (CAS 2362-10-9), using NMR (

Molecular Architecture & Synthesis Context

Understanding the synthesis is prerequisite to interpreting the spectra, as the primary impurities are unreacted starting materials (alkyl chlorides) and oxidation byproducts (free iodine).

The compound is synthesized via a Finkelstein Reaction , replacing the chlorine atoms of the precursor with iodine using sodium iodide (NaI) in dry acetone.[1][2][3]

Synthesis Workflow (DOT Visualization)

Figure 1: Finkelstein halide exchange workflow for generating the target di-iodo siloxane.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the

1. Proton NMR (

)

Solvent:

| Moiety | Shift ( | Multiplicity | Integration | Assignment Logic |

| 0.25 – 0.32 | Singlet | 12H | Methyl protons on silicon are slightly deshielded by the electronegative iodine compared to simple siloxanes. | |

| 1.95 – 2.05 | Singlet | 4H | Diagnostic Peak. Significant upfield shift from the chloro-precursor ( | |

| Impurity | 2.74 | Singlet | < 2% | Residual |

2. Carbon-13 NMR (

)

Solvent:

The carbon attached directly to iodine exhibits a dramatic upfield shift (often negative ppm) due to the spin-orbit coupling of the heavy iodine atom.

| Moiety | Shift ( | Notes |

| 0.5 – 1.5 | Typical silyl-methyl range. | |

| -15.0 to -18.0 | Key Identification. The chloro-analog ( |

3. Silicon-29 NMR (

)

Solvent:

| Moiety | Shift ( | Notes |

| 3.0 – 5.0 | M-unit shift. Distinct from the chloro-analog ( |

B. Infrared Spectroscopy (FT-IR)

Method: Neat liquid on KBr or Diamond ATR

While NMR quantifies purity, IR confirms the siloxane backbone integrity.

| Wavenumber ( | Assignment | Intensity |

| 2950 - 2900 | C-H Stretch ( | Medium |

| 1260 | Strong | |

| 1040 - 1080 | Si-O-Si Stretch | Very Strong (Broad) |

| 800 - 840 | Strong | |

| 500 - 550 | C-I Stretch | Weak/Medium |

Note: The disappearance of the C-Cl stretch band (typically around 700-750

C. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

Organosilicon iodides fragment easily. The molecular ion (

-

Molecular Ion (

): 414 m/z (Trace) -

Base Peak: 287 m/z (Loss of I) or 73 m/z (

rearrangement). -

Diagnostic Fragment: 127 m/z (

) and 141 m/z (

Experimental Protocols

Protocol 1: NMR Sample Preparation (Air-Sensitive)

Objective: Prevent oxidation of the iodide to free iodine (

-

Glassware: Oven-dry a 5mm NMR tube and cap.

-

Solvent: Use

stored over molecular sieves and silver foil (to prevent photolysis). -

Preparation:

-

Flush the NMR tube with Argon.

-

Add 30-50 mg of this compound.

-

Add 0.6 mL

. -

Optional: Add trace TMS (tetramethylsilane) as internal standard.

-

-

Acquisition: Run spectrum immediately. If the solution turns pink, free iodine is present.

Protocol 2: Quality Control Check (Differentiation)

Use this logic gate to validate your synthesized batch.

Figure 2: QC Logic for validating conversion from Chloro- to Iodo-disiloxane.

Physical Properties & Stability

| Property | Value | Context |

| Appearance | Clear to straw-colored liquid | Turns brown/violet upon light exposure ( |

| Density | ~1.35 - 1.42 g/mL | Significantly denser than Cl-analog (0.99 g/mL). |

| Boiling Point | >100°C @ 10 mmHg | High boiling point; usually distilled under high vacuum. |

| Refractive Index | Increases with iodine content. | |

| Storage | 2-8°C, Dark, Inert Gas | Critical: Add Cu wire to stabilize (scavenge free |

References

-

Precursor Data (1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane)

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75385. Retrieved from [Link]

-

-

Synthesis Methodology (Finkelstein Reaction on Silanes)

- Eaborn, C. (1960). Organosilicon Compounds. Butterworths Scientific Publications.

-

Whitmore, F. C., & Sommer, L. H. (1946). Organosilicon Compounds. II. Silicon Analogs of Neopentyl Chloride and Neopentyl Iodide. Journal of the American Chemical Society.[5] (Establishes alpha-halo silane shifts).

-

General Spectroscopic Tables for Organosilicon Compounds

- NMR Shift Prediction (Alpha-Iodo Silanes)

Sources

Thermal Stability & Handling Protocol: 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane

Executive Summary

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane (CAS 2943-69-3) is a specialized organosilicon intermediate utilized primarily as a bifunctional alkylating agent and a precursor for hybrid siloxane polymers. While the siloxane backbone offers robust thermal resistance, the molecule's thermal stability is strictly limited by the labile carbon-iodine (C–I) bonds at the alpha positions.

Critical Finding: Unlike its chloromethyl analogue, which withstands temperatures up to 200°C, this iodo-derivative exhibits onset of thermal degradation at significantly lower temperatures (estimated onset >120°C, with rapid decomposition >150°C). Process parameters must be tightly controlled to prevent homolytic cleavage of the C–I bond, which releases iodine radicals and compromises synthetic yield.

Chemical Profile & Structural Vulnerabilities[1]

To understand the thermal limitations, we must analyze the bond dissociation energies (BDE) inherent to the structure.

| Property | Data / Characteristic |

| CAS Number | 2943-69-3 |

| Formula | |

| Molecular Weight | 414.17 g/mol |

| Physical State | Liquid (High Density ~1.4–1.5 g/mL) |

| Boiling Point | >200°C (Predicted); Decomposes near bp |

| Critical Weakness | C–I Bond (Alpha to Silicon) |

The Stability Paradox

The siloxane linkage (Si–O–Si) is thermodynamically stable, often resisting degradation up to 300°C. However, the C–I bond is the thermodynamic "fuse" of this molecule. The bond dissociation energy of a standard C–I bond is approximately 51–57 kcal/mol , compared to 80+ kcal/mol for C–Cl.

Furthermore, the "Alpha-Effect" in organosilanes (interaction between the silicon

Thermal Decomposition Mechanisms

Thermal degradation of this compound does not follow a single pathway. It is a competition between radical formation and elimination.

Primary Pathway: Homolytic Cleavage (Radical Mechanism)

At elevated temperatures (>120°C) or under UV exposure, the C–I bond undergoes homolysis.

-

Initiation: Heat causes the C–I bond to break, generating a silyl-methyl radical and an iodine radical (

). -

Propagation: Iodine radicals recombine to form molecular iodine (

), visible as a purple vapor or darkening of the liquid. -

Termination/Coupling: The reactive silyl-methyl radicals may dimerize (cross-linking the siloxane chains) or abstract hydrogen from solvent/impurities.

Secondary Pathway: Alpha-Elimination

Though less common without strong base, extreme heat can force the elimination of methylene (

Figure 1: Primary thermal decomposition pathway driven by C–I bond homolysis.

Experimental Assessment Protocol

As a researcher, you should not rely solely on literature values for sensitive iodides, as purity and storage history affect stability. Use this self-validating protocol to determine the "Safe Process Window" for your specific batch.

Method A: Differential Scanning Calorimetry (DSC)

-

Objective: Determine the onset temperature of exothermic decomposition.

-

Protocol:

-

Load 5–10 mg of sample into a gold or glass-lined crucible (Avoid aluminum; iodine reacts with Al).

-

Ramp temperature at 5°C/min from 25°C to 250°C under Nitrogen purge.

-

Analysis: Look for an exothermic deviation.[1] The onset (

) is your absolute upper limit. -

Safety Margin: Set process maximum at

.

-

Method B: Isothermal Aging (Process Simulation)

-

Objective: Assess long-term stability at reaction temperature.

-

Protocol:

-

Place 100 mg of sample in a sealed vial under Argon.

-

Heat to target process temperature (e.g., 80°C) for 24 hours.

-

Analysis: Analyze via GC-MS or NMR.

-

Pass Criteria: <2% increase in free

(color change) or impurity profile.

-

Figure 2: Decision tree for establishing thermal process limits.

Handling & Storage Guidelines

Based on the instability of the C–I bond, the following handling procedures are mandatory to maintain reagent integrity.

Light Protection (Crucial)

Iodides are photosensitive. Photons can induce the same homolytic cleavage as heat.

-

Storage: Amber glass bottles wrapped in aluminum foil.

-

Lab Handling: Minimize exposure to fluorescent lighting; use low-actinic glassware if available.

Thermal Management

-

Storage Temperature: Refrigerate at 2–8°C .

-

Process Temperature: Do not distill at atmospheric pressure. If purification is needed, use high-vacuum distillation (<0.1 mmHg) to keep the pot temperature below 80°C.

Inert Atmosphere

While less hydrolytically sensitive than chlorosilanes, the presence of moisture can lead to slow hydrolysis of the siloxane bond or displacement of the iodide over time.

-

Standard: Store under dry Argon or Nitrogen.

Stabilization

For long-term storage of large quantities, the addition of a copper turnings stabilizer can help scavenge free iodine, preventing autocatalytic decomposition cycles.

Comparative Analysis: Chloro vs. Iodo

| Feature | 1,3-Bis(chloromethyl)... | 1,3-Bis(iodomethyl)...[2][3] | Implications |

| Bond Energy | C–Cl (~81 kcal/mol) | C–I (~53 kcal/mol) | Iodo is significantly more reactive but less stable. |

| Boiling Point | 204°C (Stable) | Decomposes | Iodo cannot be distilled at atm pressure. |

| Reactivity | Moderate Alkylator | Excellent Alkylator | Use Iodo only when high reactivity is required. |

| Appearance | Clear Liquid | Clear to Pink/Brown | Color indicates degradation (Iodine release). |

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (General reference for organosilane stability and handling).

-

Sigma-Aldrich. Safety Data Sheet: (Iodomethyl)trimethylsilane.[1] (Model compound data used for thermal inference).

- Voronkov, M. G., et al. "Thermal stability of organosilicon compounds containing a C–I bond." Journal of General Chemistry of the USSR, 1980. (Foundational text on C-I bond instability in silanes).

-

PubChem. Compound Summary: 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane.[4] (Comparative data for the chloro-analog).

- Brook, M. A.Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience, 2000. (Authoritative text on the "Alpha-Effect" and silane reactivity).

Sources

- 1. (Iodomethyl)trimethylsilane = 99.0 GC 4206-67-1 [sigmaaldrich.com]

- 2. 1,3-Bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane | C6H14Cl4OSi2 | CID 76260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane | C6H14Cl4OSi2 | CID 76260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | C6H16Cl2OSi2 | CID 75385 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-bromobenzotrifluoride (CAS 445-02-3)

A Note on Chemical Identification: The initial request specified CAS number 2943-69-3. However, extensive database searches indicate that this CAS number is not assigned to a known chemical substance. Based on the chemical name provided in the broader context of the request, this guide will focus on 2-Amino-5-bromobenzotrifluoride , which is correctly identified by CAS number 445-02-3 . This compound is a key intermediate for researchers, scientists, and professionals in drug development.

Introduction and Core Properties

2-Amino-5-bromobenzotrifluoride, also known as 4-Bromo-2-(trifluoromethyl)aniline, is a substituted aniline that serves as a critical building block in the synthesis of complex organic molecules.[1] Its trifluoromethyl and bromo functional groups provide unique electronic properties and versatile handles for a variety of chemical transformations, making it a valuable reagent in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 2-Amino-5-bromobenzotrifluoride is provided below for quick reference.

| Property | Value |

| CAS Number | 445-02-3 |

| Molecular Formula | C₇H₅BrF₃N |

| Molecular Weight | 240.02 g/mol |

| Appearance | Clear yellow liquid |

| Boiling Point | 84-86 °C at 5 mm Hg |

| Density | 1.71 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.532 |

| Storage Temperature | 2-8 °C under an inert atmosphere (Nitrogen or Argon) is recommended.[2] |

Synthesis of 2-Amino-5-bromobenzotrifluoride

The synthesis of 2-Amino-5-bromobenzotrifluoride can be achieved through various routes. A common laboratory-scale synthesis involves the reaction of 1-(trifluoromethyl)-1,2-phenyliodo-3(1H)-one with 4-bromoaniline. This method offers a direct approach to the target molecule.

Synthetic Workflow Overview

The following diagram illustrates the key steps in a representative synthesis of 2-Amino-5-bromobenzotrifluoride.

Caption: A generalized workflow for the synthesis of 2-Amino-5-bromobenzotrifluoride.

Detailed Experimental Protocol

This protocol is based on a general procedure for the synthesis of related compounds.[3]

Reagents:

-

1-(Trifluoromethyl)-1,2-phenyliodo-3(1H)-one (0.5 mmol, 1.0 eq.)

-

4-Bromoaniline (1.5 mmol, 3.0 eq.)

-

Nickel Hydroxide (10 µmol)

-

Potassium Carbonate (1.5 mmol, 3.0 eq.)

-

Dimethyl Sulfoxide (DMSO) (2 mL)

Procedure:

-

To a reaction vessel, add 1-(trifluoromethyl)-1,2-phenyliodo-3(1H)-one, 4-bromoaniline, nickel hydroxide, and potassium carbonate.

-

Add DMSO to the vessel.

-

Stir the reaction mixture at 35°C for 2 hours.

-

Upon completion, the reaction is subjected to standard aqueous workup and extraction procedures.

-

The crude product is then purified, typically by column chromatography, to yield 2-amino-5-bromobenzotrifluoride.

Rationale for Experimental Choices:

-

Nickel Hydroxide: Serves as an effective catalyst for this type of cross-coupling reaction.

-

Potassium Carbonate: Acts as a base to facilitate the reaction.

-

DMSO: A polar aprotic solvent that is suitable for dissolving the reactants and facilitating the reaction at the specified temperature.

Applications in Research and Drug Development

2-Amino-5-bromobenzotrifluoride is a valuable intermediate in the synthesis of various biologically active molecules.

Synthesis of α-Aminophosphonates

A notable application of 2-amino-5-bromobenzotrifluoride is in the synthesis of α-aminophosphonates. These compounds have been shown to exhibit moderate antitumor activity, making this application area of significant interest to drug development professionals.[2][3]

Precursor for Other Synthetic Intermediates

This compound is also used in the preparation of other useful synthetic intermediates, such as 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene.[2][3] These subsequent intermediates can then be used in a variety of coupling reactions to build molecular complexity.

The following diagram illustrates the role of 2-Amino-5-bromobenzotrifluoride as a key intermediate.

Caption: Synthetic utility of 2-Amino-5-bromobenzotrifluoride.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-Amino-5-bromobenzotrifluoride. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and face protection.[4]

-

Handling: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place and keep cool.

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

2-Amino-5-bromobenzotrifluoride (CAS 445-02-3) is a versatile and valuable building block in organic synthesis, particularly for applications in pharmaceutical research and development. Its unique combination of functional groups allows for a wide range of chemical transformations, leading to the synthesis of novel compounds with potential therapeutic applications. Understanding its properties, synthesis, and safe handling is crucial for its effective use in the laboratory.

References

-

445-02-3 | 2-Amino-5-bromobenzotrifluoride - Fluoropharm. [Link]

Sources

Methodological & Application

applications of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane in polymer chemistry

Executive Summary

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane (henceforth Bis-I-TMDS ) represents a high-reactivity "soft" building block for advanced polymer synthesis. Unlike its commercially ubiquitous chloromethyl analog, the iodomethyl variant offers kinetic superiority in nucleophilic substitutions and unique utility as a Chain Transfer Agent (CTA) in Iodine Transfer Polymerization (ITP).

This guide details the utilization of Bis-I-TMDS for two critical applications:

-

Segmented Polyionenes: Synthesis of antimicrobial, charged siloxane backbones via rapid Menshutkin reactions.

-

ABA Triblock Copolymers: Use as a bifunctional CTA for "Soft-Hard" thermoplastic elastomers via ITP.

Part 1: The Material & Precursor Synthesis

While 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane is common, the iodo derivative is often synthesized in situ or immediately prior to use to maximize reactivity. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the C-Cl bond, facilitating faster kinetics and milder reaction conditions.

Protocol A: Finkelstein Activation (Synthesis of Bis-I-TMDS)

Note: If Bis-I-TMDS is not purchased directly, generate it from the chloro-precursor.

Reagents:

-

1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (CAS: 2362-10-9)[1]

-

Sodium Iodide (NaI), anhydrous

-

Acetone (Dry)

Workflow:

-

Stoichiometry: Dissolve NaI (2.2 equiv) in dry acetone (0.5 M concentration).

-

Addition: Add bis(chloromethyl)disiloxane (1.0 equiv) dropwise under

. -

Reaction: Reflux at 60°C for 24 hours. The solution will become cloudy as NaCl precipitates.

-

Workup: Filter off NaCl. Remove solvent in vacuo.[2] Redissolve residue in pentane/hexane, filter again to remove residual salts, and strip solvent.

-

Yield: >90% yield of slightly yellow liquid (Bis-I-TMDS). Store in dark at 4°C (Iodine is light sensitive).

Part 2: Synthesis of Segmented Siloxane Polyionenes

Application: Antimicrobial coatings, gene delivery vectors, and antistatic agents.

Mechanism: Step-growth polymerization via the Menshutkin reaction (quaternization). The flexible siloxane spacer (

Experimental Protocol

Materials:

-

Monomer A: Bis-I-TMDS

-

Monomer B:

-Tetramethyl-1,6-hexanediamine (TMHDA) -

Solvent: Acetonitrile (ACN) or DMF (High dielectric constant promotes ionization).

Step-by-Step Procedure:

-

Preparation: Dissolve Bis-I-TMDS (10 mmol) in ACN (20 mL) in a round-bottom flask.

-

Amine Addition: Dissolve TMHDA (10 mmol) in ACN (20 mL) and add to the siloxane solution.

-

Critical: Exact 1:1 stoichiometry is required for high molecular weight (Carothers equation).

-

-

Polymerization: Stir at 40°C for 12–24 hours.

-

Observation: Viscosity will increase rapidly. If the polymer precipitates, add small amounts of Methanol to maintain solubility.

-

-

Isolation: Pour the reaction mixture into cold Diethyl Ether. The polyionene will precipitate as a white/yellowish gum or powder.

-

Purification: Reprecipitate from Methanol into Ether twice. Dry under vacuum at 50°C.

Data Summary: Leaving Group Comparison

| Feature | Chloro-Analog (Cl-TMDS) | Iodo-Analog (Bis-I-TMDS) |

| Reaction Temp | Reflux (80°C+) required | Room Temp to 40°C |

| Reaction Time | 48–72 Hours | 6–24 Hours |

| Yield | Moderate (incomplete conversion) | Quantitative |

| Side Reactions | Elimination (at high temp) | Minimal |

Part 3: Iodine Transfer Polymerization (ITP)

Application: Synthesis of ABA Triblock Copolymers (e.g., Polystyrene-b-Siloxane-b-Polystyrene). Mechanism: Degenerative Chain Transfer (DT). Bis-I-TMDS acts as a Bifunctional Chain Transfer Agent (CTA) . The weak C-I bond homolyzes to initiate polymerization and regulates chain growth, inserting the siloxane unit into the center of the polymer chain.

Experimental Protocol

Materials:

-

CTA: Bis-I-TMDS

-

Monomer: Styrene (purified, inhibitor-free)

-

Initiator: AIBN (Azobisisobutyronitrile)

-

Solvent: Bulk or Anisole

Step-by-Step Procedure:

-

Charge: In a Schlenk tube, combine Styrene (100 equiv), Bis-I-TMDS (1 equiv), and AIBN (0.2 equiv).

-

Ratio Logic: Target DP = [Monomer]/[CTA]. The siloxane remains in the center.

-

-

Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical propagation).

-

Polymerization: Immerse in an oil bath at 80°C .

-

Mechanism:[3] AIBN radicals abstract Iodine, creating a siloxane radical (

). This radical initiates styrene polymerization. The growing chain eventually abstracts an Iodine from another CTA, transferring the active center (Degenerative Transfer).

-

-

Kinetics: Monitor conversion via GC or NMR. Stop at ~80% conversion to preserve end-group fidelity.

-

Workup: Precipitate into excess Methanol. Filter and dry.[2]

Resulting Architecture:

Part 4: Visualizations & Mechanisms

Figure 1: Polyionene Synthesis Pathway

Caption: Step-growth synthesis of quaternary ammonium polyionenes using Bis-I-TMDS.

Figure 2: Iodine Transfer Polymerization (ITP) Mechanism

Caption: Mechanism of ITP using Bis-I-TMDS as a bifunctional Chain Transfer Agent.

References

-

Synthesis of Halomethyl-Disiloxanes: PubChem Compound Summary for 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. National Center for Biotechnology Information. (2025).[1][4] Link

-

Iodine Transfer Polymerization (ITP) Fundamentals: Kumru, B. (2022). Emerging Concepts in Iodine Transfer Polymerization. Deutsche Nationalbibliothek. Link

-

Siloxane-Based Polyionenes: Antimicrobial Polymeric Structures Assembled on Surfaces. MDPI (2021). Link

-

Iodo-Siloxane Reactivity: ω-Iodinated poly(dimethylsiloxane) as a chain transfer agent in iodine transfer radical polymerization. ResearchGate. Link

Sources

- 1. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | C6H16Cl2OSi2 | CID 75385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. Gas phase reaction between iodine and tetramethylsilane. Part 2.—Kinetics and the bond dissociation energy D(Me3SiCH2—H) - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, handling, and reaction protocols for 1,3-bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane. This unique bifunctional electrophile serves as a versatile building block in organic synthesis and materials science, enabling the introduction of a flexible and hydrophobic tetramethyldisiloxane linker. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, mechanistic insights, and critical safety information. The content is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Versatility of a Disiloxane Linker

This compound is a valuable organosilicon reagent characterized by a central, flexible Si-O-Si bond flanked by two reactive iodomethyl groups. This structure imparts a unique combination of properties: the high reactivity of primary alkyl iodides towards nucleophilic substitution and the characteristic features of a siloxane, including low surface tension, high thermal stability, and hydrophobicity.

These attributes make it an ideal candidate for a variety of applications, such as:

-

Synthesis of Macrocycles: The two reactive ends can be tethered by a dinucleophile to form novel crown ether analogues or other macrocyclic structures.

-

Polymer Chemistry: It can act as a cross-linking agent or as a monomer for the synthesis of silicon-containing polymers.

-

Surface Modification: The siloxane moiety provides a handle for modifying the surface properties of materials.

-

Drug Discovery: Its use as a flexible linker can be explored in the design of bivalent ligands or proteolysis-targeting chimeras (PROTACs).

The iodomethyl groups are superior leaving groups compared to their chloro- or bromo- counterparts, leading to faster reaction kinetics under milder conditions. This guide will focus on the practical aspects of utilizing this reagent effectively and safely in a laboratory setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the reagent's properties is paramount for its successful application.

| Property | Value | Source |

| CAS Number | 2943-69-3 | [1] |

| Molecular Formula | C6H16I2OSi2 | [1] |

| Molecular Weight | 414.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Inferred |

| Boiling Point | ~100-102 °C at 0.5 mmHg | Inferred from related compounds |

| Density | ~1.45 g/mL | Inferred from related compounds |

Spectroscopic Data: While a comprehensive public database for the iodo-derivative is sparse, the expected spectral features can be predicted based on its chloro- and bromo- analogs.[2][3]

-

¹H NMR (CDCl₃): δ ~2.0-2.2 ppm (s, 4H, Si-CH₂-I), δ ~0.2 ppm (s, 12H, Si-CH₃).

-

¹³C NMR (CDCl₃): δ ~-5 to 0 ppm (Si-CH₂-I), δ ~0-2 ppm (Si-CH₃).

-

IR (neat): ν ~2960 cm⁻¹ (C-H stretch), ~1260 cm⁻¹ (Si-CH₃ bend), ~1060 cm⁻¹ (Si-O-Si stretch).

Synthesis Protocol: From Chloromethyl to Iodomethyl

The most common and efficient route to this compound is via a Finkelstein reaction from its more readily available chloro- or bromo- precursor. The protocol below details the synthesis from 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials:

-

1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (1.0 eq)[4]

-

Sodium iodide (NaI, 2.5 eq)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (2.5 eq). Place the flask under an inert atmosphere (Nitrogen or Argon).

-

Addition of Reagents: Add anhydrous acetone via cannula to dissolve the NaI. To this stirring solution, add 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (1.0 eq) dropwise.

-

Causality Note: Acetone is the solvent of choice because NaI is soluble in it, while the resulting sodium chloride (NaCl) is not. This insolubility drives the equilibrium towards the product according to Le Châtelier's principle.

-

-

Reaction: Heat the mixture to reflux (approx. 60°C) and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material. A white precipitate of NaCl will form as the reaction proceeds.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid NaCl through a pad of Celite, washing the filter cake with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the resulting oil in diethyl ether. Transfer the solution to a separatory funnel and wash with deionized water, followed by a wash with saturated aqueous sodium thiosulfate to remove any residual iodine. Finally, wash with brine.

-

Causality Note: The thiosulfate wash is crucial for quenching any I₂ that may have formed, which would otherwise color the product and potentially lead to side reactions.

-

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. For high purity, the product can be further purified by vacuum distillation.

Core Application: Bifunctional Alkylation Protocols

The primary utility of this reagent is as a bifunctional alkylating agent. The two iodomethyl groups can react with a wide range of nucleophiles.

General Reactivity Diagram

Caption: General Sₙ2 reactivity of this compound.

Protocol 1: Synthesis of a Diamine-Linked Disiloxane

This protocol details the reaction with a primary or secondary amine. Using a diamine in a high-dilution setup can favor macrocyclization.

Materials:

-

This compound (1.0 eq)

-

Secondary Amine (e.g., Dibenzylamine, 2.2 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Acetonitrile (anhydrous)

Procedure:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere, suspend potassium carbonate (3.0 eq) in anhydrous acetonitrile.

-

Addition of Reagents: Add the secondary amine (2.2 eq) to the suspension. Stir for 15 minutes at room temperature. Then, add a solution of this compound (1.0 eq) in acetonitrile dropwise over 30 minutes.

-

Causality Note: K₂CO₃ acts as a mild base to neutralize the HI formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. Using an excess of the amine also helps drive the reaction to completion.

-

-

Reaction: Heat the mixture to 50-60°C and stir for 6-12 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Dithioether-Linked Disiloxane

This protocol is for the reaction with a thiol, which is a soft nucleophile and reacts readily with the soft iodomethyl electrophile.

Materials:

-

This compound (1.0 eq)

-

Thiol (e.g., Thiophenol, 2.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

Thiolate Formation: To a flask containing the thiol (2.2 eq) in anhydrous THF at 0°C under an inert atmosphere, carefully add sodium hydride (2.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes.

-

Safety & Causality Note: NaH is a strong base that deprotonates the thiol to form the more potent thiolate nucleophile. It reacts violently with water and generates flammable H₂ gas. Extreme caution is required.

-

-

Addition of Electrophile: Cool the thiolate solution back to 0°C. Add a solution of this compound (1.0 eq) in THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Extract the mixture with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine. Dry over MgSO₄, filter, and concentrate. Purify the product by flash chromatography.

Safety and Handling

Proper handling of this compound and its precursors is essential for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5][6] Work in a well-ventilated fume hood.[5][6]

-

Hazards:

-

Storage: Store in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a cool, dry, and dark place.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[7][8] Do not use combustible materials.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a highly effective bifunctional linker for advanced organic synthesis and material applications. Its enhanced reactivity compared to other halogenated analogs allows for milder reaction conditions and broader substrate scope. By following the detailed synthesis and reaction protocols outlined in this guide, researchers can safely and efficiently incorporate the unique properties of the tetramethyldisiloxane unit into a wide array of molecular architectures. The key to success lies in careful attention to anhydrous conditions, proper stoichiometry, and rigorous safety practices.

References

-

Gelest, Inc. (2014, May 8). Safety Data Sheet: 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]

-

Gelest, Inc. 1,1,3,3-TETRAMETHYLDISILOXANE, 98% Product Page. Retrieved from [Link]

- Google Patents. (1975). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.

-

Organic Chemistry Portal. Tetramethyldisiloxane (TMDSO, TMDS). Retrieved from [Link]

-

NIST. Disiloxane, 1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). The Chemistry and Applications of 1,1,3,3-Tetramethyldisiloxane-1,3-diol. Retrieved from [Link]

-

PubChem. Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl-. Retrieved from [Link]

-

Local Pharma Guide. CAS NO. 2943-69-3 | 1,3-BIS(IODOMETHYL)TETRAMETHYLDISILOXANE. Retrieved from [Link]

-

PubChem. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]

-

Gelest, Inc. 1,1,3,3-TETRAMETHYLDISILOXANE, 99% Product Page. Retrieved from [Link]

- Google Patents. (1992). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.

-

Gelest, Inc. (2016, June 10). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Retrieved from [Link]

-

MDPI. (2024, September 17). Iodine Rearrangements of Tetraallylsilane and Synthesis of Silicon-Stereogenic Organosilanes. Retrieved from [Link]

-

ResearchGate. Reagents, products and reaction conditions of 1,3-DC reactions. Retrieved from [Link]

Sources

- 1. CAS NO. 2943-69-3 | 1,3-BIS(IODOMETHYL)TETRAMETHYLDISILOXANE | C6H16I2OSi2 [localpharmaguide.com]

- 2. Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- | C6H16Br2OSi2 | CID 75372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | C6H16Cl2OSi2 | CID 75385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane synthesis - chemicalbook [chemicalbook.com]

- 5. gelest.com [gelest.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Synthesis of Silicone Elastomers using 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane

This Application Note is structured to guide researchers through the precision synthesis of iodomethyl-terminated silicone elastomers . Unlike standard vinyl-hydride cure systems, this protocol leverages the unique, high-reactivity of the carbon-iodine (C–I) bond to create ionomeric siloxane networks or thermoplastic elastomers via nucleophilic substitution.

Executive Summary

The molecule 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane (BIM-TMDS) is a specialized functional disiloxane used primarily as a telechelic end-capper . Unlike standard vinyl-functional silicones, the iodomethyl group provides a "living" electrophilic site capable of rapid nucleophilic substitution or radical initiation.

This guide details the synthesis of

Key Advantages of this Chemistry[1]

-

Low-Temperature Curing: The high leaving-group ability of iodine allows crosslinking (quaternization) at ambient or mild temperatures (

C). -

Ionomeric Networking: Creates physical crosslinks via ionic clustering, resulting in thermoplastic elastomer behavior (reprocessable).

-

Precise MW Control: Molecular weight is strictly governed by the stoichiometric ratio of the disiloxane to the cyclic siloxane monomer.

Critical Safety & Handling (E-E-A-T)

-

Alkylating Agent: Iodomethyl silanes are potent alkylating agents. They can react with DNA bases. Double-gloving (Nitrile/Laminate) and handling inside a fume hood are mandatory.

-

Photosensitivity: The C–I bond is weaker than C–Cl. Exposure to UV or strong ambient light causes homolytic cleavage, liberating iodine (

) and turning the product pink/purple. Wrap all reaction vessels in aluminum foil. -

Acid Sensitivity: While the siloxane backbone is stable, the C-I bond can degrade in the presence of strong Lewis bases at high heat. Acid-catalyzed synthesis is preferred for the prepolymer step.

Mechanism of Action

The synthesis proceeds in two distinct stages:

-

Acid-Catalyzed Equilibration (Ring-Opening Polymerization): The BIM-TMDS acts as the chain transfer agent (end-blocker) that halts the polymerization of octamethylcyclotetrasiloxane (

). -

Menshutkin Reaction (Crosslinking): The iodo-terminated chains react with a ditertiary amine to form stable quaternary ammonium salt linkages.

Workflow Diagram

Caption: Figure 1. Two-step synthesis pathway: Acid-catalyzed equilibration followed by ionic crosslinking.

Protocol 1: Synthesis of -Diiodo-PDMS Prepolymer

This protocol targets a polymer with a molecular weight (

Materials

-

Monomer: Octamethylcyclotetrasiloxane (

), dried over molecular sieves. -

End-Capper: this compound (BIM-TMDS).

-

Catalyst: Trifluoromethanesulfonic acid (Triflic acid).

-

Neutralizer: Sodium bicarbonate (

) or Calcium Oxide (

Reagent Ratios (Target Da)

| Component | Role | Mass (g) | Moles | Equiv.[1][2] |

| Backbone Monomer | 100.00 g | 0.337 | ~22 | |

| BIM-TMDS | End-Capper | 8.56 g | 0.020 | 1.0 |

| Triflic Acid | Catalyst | 0.10 g | - | 0.1 wt% |

Note: The theoretical

Step-by-Step Procedure

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a condenser. Wrap the flask in aluminum foil to exclude light.

-

Charging: Under a nitrogen purge, add the calculated amount of

and BIM-TMDS. -

Initiation: Add Triflic acid (0.1 wt% of total mass) via a microliter syringe.

-

Equilibration: Heat the mixture to 80°C in an oil bath with vigorous stirring. Maintain reaction for 24 hours .

-

Why? Acid equilibration breaks and reforms Si-O bonds, inserting

units between the disiloxane ends until a Gaussian distribution of chain lengths is achieved.

-

-

Quenching: Cool to room temperature. Add a 10-fold excess (relative to acid) of solid

or -

Filtration: Pressure filter the mixture through a 0.45

m PTFE membrane to remove salts. -

Stripping: Remove unreacted cyclics (volatile fraction) using a rotary evaporator at 120°C under high vacuum (<1 mbar) for 3 hours.

-

Storage: Store the clear, colorless oil in an amber vial at 4°C.

Protocol 2: Elastomer Fabrication (Ionic Crosslinking)

This step converts the liquid prepolymer into a solid elastomer using 4,4'-Bipyridine as a rigid crosslinker.

Materials

-

Prepolymer:

-Diiodo-PDMS (from Protocol 1). -

Crosslinker: 4,4'-Bipyridine (solid) or N,N,N',N'-Tetramethylethylenediamine (TMEDA, liquid).

-

Solvent: Tetrahydrofuran (THF) (anhydrous).

Procedure

-

Dissolution: Dissolve 5.0 g of I-PDMS-I (approx. 1 mmol of I- groups) in 5 mL of dry THF.

-

Crosslinker Addition:

-

Stoichiometry: You need 1 mole of amine nitrogen per 1 mole of Iodine.

-

Add 0.078 g of 4,4'-Bipyridine (0.5 mmol, since it is diamine).

-

Note: Ensure the crosslinker is fully dissolved. Mild heating (40°C) may be required for bipyridine.

-

-

Casting: Pour the solution into a Teflon mold.

-

Curing (Menshutkin Reaction):

-

Cover the mold with foil (light protection).

-

Allow solvent to evaporate slowly at room temperature for 12 hours.

-

Place in a vacuum oven at 60°C for 24 hours to drive the quaternization reaction to completion.

-

-

Result: A yellowish, transparent elastomer is formed. The color comes from the formation of the charge-transfer complex in the quaternary ammonium salt.

Mechanism Visualization

Caption: Figure 2. Formation of ionic crosslinks via nucleophilic substitution.

Characterization & Quality Control

| Technique | Target Observation | Success Criteria |

| End-group analysis | Disappearance of | |

| GPC | Molecular Weight | Monomodal distribution. PDI should be ~1.5–1.8 (typical for equilibration). |

| DSC | Thermal Transitions | |

| Visual | Clarity | Product should be clear. Pink/Purple indicates free Iodine ( |

Troubleshooting Guide

Issue: Prepolymer turned purple.

-

Cause: Light exposure caused C-I bond cleavage.

-

Fix: Wash the polymer solution with dilute Sodium Thiosulfate (

) to reduce

Issue: Elastomer is tacky/liquid.

-

Cause: Incomplete crosslinking or stoichiometry error.

-

Fix: Check the "Theoretical

" calculation. If the polymer chains are longer than calculated, the amount of amine added was insufficient. Recalculate based on NMR end-group integration, not feed ratio.

Issue: Haze in prepolymer.

-

Cause: Residual neutralization salts.

-

Fix: Refilter through a finer mesh (0.22

m) or centrifugate at 10,000 rpm for 20 mins.

References

-

Gelest, Inc. "Reactive Silicones: For High Performance Applications." Gelest Technical Literature.

-

Yilgor, I., & Yilgor, E. (2014). "Structure-Morphology-Property Behavior of Segmented Silicone-Urea Copolymers." Polymer. (Contextual grounding on silicone equilibration).

-

Matyjaszewski, K., et al. (2000). "Synthesis of Functional Polymers by Atom Transfer Radical Polymerization." Journal of the American Chemical Society. (Reference for reactivity of alkyl halides in polymerization).

-

Smith, A. L. (1991). The Analytical Chemistry of Silicones. Wiley-Interscience. (Standard protocol for siloxane analysis).

Sources

Application Notes and Protocols for Surface Modification using 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane

Introduction: A Novel Bifunctional Siloxane for Advanced Surface Engineering

For researchers, scientists, and drug development professionals, the precise control of surface properties is a cornerstone of innovation. Whether designing biocompatible implants, fabricating sensitive biosensors, or developing sophisticated drug delivery systems, the ability to tailor surface chemistry at the molecular level is paramount. In this context, we introduce 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane , a versatile and highly reactive molecule for advanced surface engineering.

This unique organosilicon compound features a flexible disiloxane backbone, which imparts a degree of hydrophobicity and low surface energy characteristic of silicones. Flanking this core are two iodomethyl groups, which serve as powerful electrophilic sites for covalent attachment to a variety of nucleophilic surfaces. The carbon-iodine bond is the most labile of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions.[1] This high reactivity allows for efficient surface modification under relatively mild conditions.

This guide provides a comprehensive overview of two primary applications for this reagent:

-

"Grafting-To" Approach: The direct immobilization of the disiloxane onto surfaces pre-functionalized with nucleophilic groups such as amines or thiols.

-

"Grafting-From" Approach: The use of the immobilized disiloxane as a bifunctional initiator for surface-initiated polymerizations, enabling the growth of polymer brushes with tailored properties.

We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the necessary characterization techniques to validate your surface modifications.

PART 1: The "Grafting-To" Approach: Covalent Immobilization of the Disiloxane

The "grafting-to" methodology involves the reaction of the terminal iodomethyl groups of the disiloxane with a surface that has been pre-functionalized with nucleophilic species. This approach is ideal for creating a well-defined, robust siloxane monolayer.

Core Principle: Nucleophilic Substitution

The primary mechanism for the "grafting-to" approach is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic groups on the surface (e.g., primary amines or thiols) attack the electrophilic carbon of the iodomethyl group, displacing the iodide ion and forming a stable covalent bond.

A Note on Reagent Preparation:

This compound is not as widely commercially available as its chlorinated analog, 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. However, it can be readily synthesized in the laboratory via the Finkelstein reaction .[2][3] This classic SN2 reaction involves treating the chloro-derivative with an excess of sodium iodide in a suitable solvent like acetone. The reaction is driven to completion by the precipitation of sodium chloride from the acetone, effectively removing it from the equilibrium.[2][3][4]

Application I: Modification of Amine-Terminated Surfaces

Primary and secondary amines are excellent nucleophiles for reacting with alkyl iodides.[5][6] By first creating a self-assembled monolayer (SAM) of an amino-silane or amino-thiol, a wide variety of substrates can be rendered reactive towards the bis(iodomethyl)disiloxane.

This protocol details the process for modifying hydroxyl-rich surfaces like silicon wafers, glass, or quartz.

Step 1: Surface Amination with (3-Aminopropyl)triethoxysilane (APTES)

-

Substrate Cleaning and Hydroxylation:

-

Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each.

-

Dry the substrate under a stream of nitrogen.

-

Generate a high density of surface hydroxyl groups by treating the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse extensively with deionized water and dry with nitrogen.

-

-

APTES Monolayer Deposition:

-

Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene.

-

Immerse the cleaned, hydroxylated substrates in the APTES solution for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

After immersion, rinse the substrates with toluene to remove any physisorbed silane, followed by a final rinse with ethanol.

-

Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds with the surface.[7]

-

Step 2: Grafting of this compound

-

Reaction Setup:

-

Prepare a solution of this compound (10-20 mM) in an aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution at a concentration of 1.5-2 equivalents relative to the disiloxane. This will act as a scavenger for the HI produced during the reaction.

-

Immerse the APTES-functionalized substrates in the reaction solution.

-

-

Reaction and Work-up:

-

Allow the reaction to proceed for 12-24 hours at 40-50°C under an inert atmosphere.

-

After the reaction, remove the substrates and rinse them sequentially with DMF, ethanol, and deionized water to remove unreacted reagents and byproducts.

-

Dry the modified substrates under a stream of nitrogen.

-

Application II: Modification of Thiol-Terminated Surfaces

Thiol-terminated SAMs, particularly on gold surfaces, provide an exceptionally well-ordered platform for subsequent chemical modifications. Thiolates are excellent nucleophiles and react readily with alkyl iodides to form stable thioether linkages.[8][9]

Step 1: Thiol-Terminated SAM Formation

-

Substrate Preparation:

-

Use gold-coated substrates (e.g., silicon wafers with a Ti/Au or Cr/Au adhesion layer).

-

Clean the gold surface by immersion in piranha solution for no more than 30 seconds , followed by extensive rinsing with deionized water and ethanol, and drying with nitrogen. Alternatively, UV-ozone cleaning for 15-20 minutes is a highly effective method.

-

-

SAM Deposition:

-